4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C10H14FNO2S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a sulfonamide derivative , this compound acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can lead to a decrease in the production of bicarbonate ions, which play a crucial role in many biological processes.
Pharmacokinetics
Its lipophilicity (log p = 17) suggests that it can be handled in aqueous solutions , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: A similar compound used in radiopharmaceutical chemistry.
4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and an isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-methyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVYHYPLKBUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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